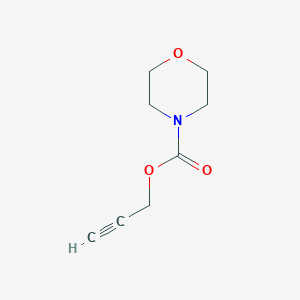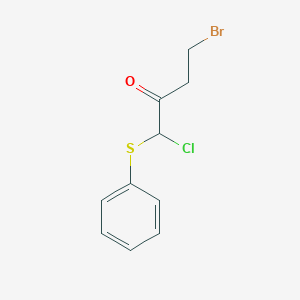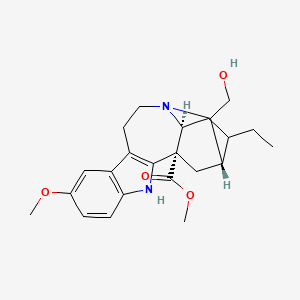
Sarcopharyngine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sarcopharyngine is a bicyclic cage-like metal chelator molecule derived from cyclam. Its chemical formula is 3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sarcopharyngine and its derivatives are typically synthesized through template reactions. These reactions involve the use of a metal ion template to guide the formation of the bicyclic structure. The process often includes the use of cyclam as a starting material, which undergoes a series of reactions to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale template reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is common to isolate and purify this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Sarcopharyngine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which can alter its chelating properties.
Reduction: Reduction reactions can convert this compound to its reduced forms, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as various substituted derivatives. These products have different chelating properties and can be used in different applications .
Applications De Recherche Scientifique
Sarcopharyngine has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: this compound derivatives are used in biological studies to investigate metal ion transport and storage.
Medicine: In medicine, this compound-based compounds are used in radiopharmaceuticals for imaging and therapy.
Industry: Industrial applications include the use of this compound in catalysis and material science
Mécanisme D'action
The mechanism of action of sarcopharyngine involves its ability to chelate metal ions. The bicyclic structure of this compound provides multiple binding sites for metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing biological processes and chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to sarcopharyngine include:
Cyclam: The parent compound of this compound, known for its metal chelating properties.
DiAmSar: A derivative of this compound with additional functional groups for enhanced chelation.
Sepulchrate: Another hexadentate ligand with a similar cage-like structure
Uniqueness
This compound is unique due to its highly stable bicyclic structure, which provides exceptional chelating properties. Its ability to form stable complexes with a wide range of metal ions makes it valuable in various applications, from radiopharmaceuticals to industrial catalysis .
Propriétés
Numéro CAS |
110011-72-8 |
|---|---|
Formule moléculaire |
C23H30N2O4 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
methyl (1S,15S,18S)-16-ethyl-14-(hydroxymethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate |
InChI |
InChI=1S/C23H30N2O4/c1-4-13-9-20-23(22(27)29-3)11-17(13)19(12-26)25(20)8-7-15-16-10-14(28-2)5-6-18(16)24-21(15)23/h5-6,10,13,17,19-20,24,26H,4,7-9,11-12H2,1-3H3/t13?,17-,19?,20-,23-/m0/s1 |
Clé InChI |
AHWBYIVXFGPCHZ-ASEBLZFVSA-N |
SMILES isomérique |
CCC1C[C@H]2[C@]3(C[C@@H]1C(N2CCC4=C3NC5=C4C=C(C=C5)OC)CO)C(=O)OC |
SMILES canonique |
CCC1CC2C3(CC1C(N2CCC4=C3NC5=C4C=C(C=C5)OC)CO)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


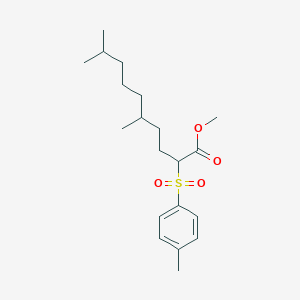
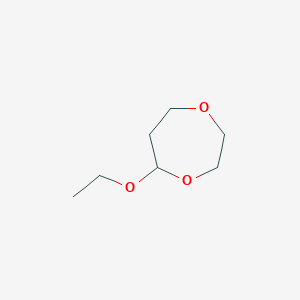
![1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B14315835.png)
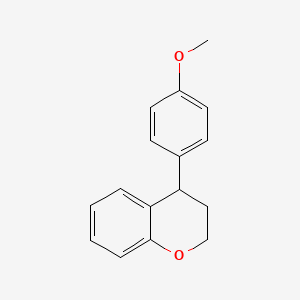
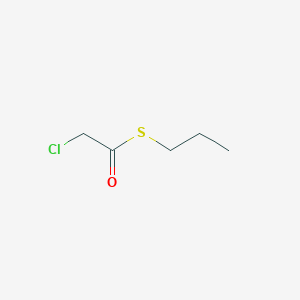
![2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate](/img/structure/B14315848.png)

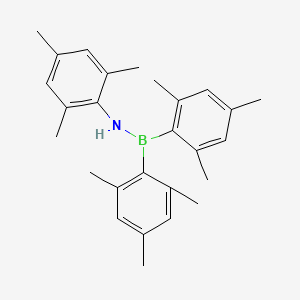
![Mercury, chloro[2-(2-pyridinyl)phenyl]-](/img/structure/B14315862.png)
![2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol](/img/structure/B14315866.png)
![2-{4-[2-(Thiophen-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14315872.png)

